ROMK1 Inhibitory Potency: CAS 1334371-42-4 vs. Patent-Exemplified Comparators with Varied Acetamide Substituents
The target compound achieved an IC50 of 10 nM against Kir1.1 (ROMK1) in a whole-cell voltage clamp assay using IonWorks Quattro, pH 7.4, 2°C [1]. By comparison, the patent set includes analogs with IC50 values spanning 2.8 nM (rat Kir1.1) to 20 nM (human ROMK thallium flux), establishing that the 10 nM value sits at an intermediate potency tier within this chemical series [1]. This quantitative placement is essential for selecting an appropriate tool compound: it is sufficiently potent for cellular proof-of-concept studies but does not represent the most potent member, which may carry heightened off-target risk.
| Evidence Dimension | Kir1.1 (ROMK1) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | Patent example with highest potency (BDBM194954, rat Kir1.1) IC50 = 2.8 nM; alternative human ROMK assay example IC50 = 5 nM; thallium flux comparator IC50 = 20 nM |
| Quantified Difference | 2.8- to 5-fold less potent than the most active analogs; approximately 2-fold more potent than the 20 nM comparator |
| Conditions | Whole-cell voltage clamp (IonWorks Quattro), pH 7.4, 2°C; comparison data from electrophysiology and thallium flux assays across HEK293 and CHO cells [1] |
Why This Matters
Procurement decisions for ROMK inhibitor tool compounds must align potency tier with experimental tolerance for off-target activity; a mid-series IC50 of 10 nM provides a practical balance for lead optimization benchmarking.
- [1] BindingDB data for BDBM194954 and associated monomers from US9206198; includes IC50 values for rat Kir1.1 (2.8 nM), human ROMK voltage clamp (5 nM, 10 nM), and thallium flux (20 nM) entries. Accessed 2026-05-09. View Source
